(S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine

Enantioselective Synthesis Chiral Resolution Quality Control

Chiral piperazine drug discovery demands enantiopure building blocks-racemic or achiral alternatives introduce stereochemical variability that can invalidate pharmacological results. (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine (CAS 2323068-93-3) provides a pre-installed (S)-stereocenter at the α-carbon, eliminating asymmetric lithiation or chiral resolution steps. • Optical purity ≥97.0% ee-validated for chiral HPLC/SFC method development • Boc-protected for orthogonal deprotection (HCl/dioxane) and further functionalization • Enables direct construction of α-substituted piperazine pharmacophores Batch-specific CoA included. Standard packaging: 250 mg-25 g. Bulk quantities on request.

Molecular Formula C12H24N2O3
Molecular Weight 244.33 g/mol
Cat. No. B8063912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine
Molecular FormulaC12H24N2O3
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCC(CO)N1CCN(CC1)C(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O3/c1-10(9-15)13-5-7-14(8-6-13)11(16)17-12(2,3)4/h10,15H,5-9H2,1-4H3/t10-/m0/s1
InChIKeyOLQYUDUDNCDQPU-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine: Procurement Core Data


(S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine (CAS 2323068-93-3) is a chiral N-Boc protected piperazine bearing an (S)-configured 1-hydroxy-2-propyl side chain, with a molecular weight of 244.33 g/mol . It serves as an enantiopure building block in medicinal chemistry for constructing α-substituted piperazine-containing pharmacophores [1]. Commercial suppliers provide this compound with chemical purity typically ranging from 95% to 98% and optical purity ≥ 97.0% ee .

Pre-installed (S)-stereocenter for enantioselective synthesis workflows
Supports construction of α-substituted piperazine pharmacophores
Reported high enantiomeric purity to support stereochemical control studies

(S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine: Generic Substitution Risk


In enantioselective synthesis, stereochemical configuration directly determines downstream biological activity, and substitution with a racemate or opposite enantiomer introduces uncontrolled stereochemical variability that can invalidate pharmacological studies and process development [1]. The (S)-enantiomer of 1-Boc-4-(1-hydroxy-2-propyl)piperazine provides a defined stereochemical handle at the α-carbon, which is absent in achiral alternatives like 1-Boc-4-(3-hydroxypropyl)piperazine. Methodologies for generating enantiopure α-substituted piperazines are electrophile- and N-substituent-dependent, meaning that synthetic outcomes obtained with one chiral building block do not reliably translate to another without reoptimization [2].

Racemate or opposite enantiomer substitution introduces uncontrolled stereochemical variability, potentially invalidating pharmacological studies.
Achiral analogs (e.g., 1-Boc-4-(3-hydroxypropyl)piperazine) lack a stereocenter and cannot directly introduce chirality into target molecules.
Synthetic outcomes from one chiral building block may not transfer to another; electrophile- and N-substituent-dependent methodologies require reoptimization.

(S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine: Differentiation vs. Comparators


Enantiomeric Purity: S-Enantiomer vs. Racemate

The (S)-enantiomer is supplied with an optical purity specification of ≥ 97.0% ee , which represents a ≥ 94.0 percentage point improvement in enantiomeric excess relative to racemic mixtures (0% ee by definition). This high optical purity ensures that stereochemical outcomes in downstream reactions are not confounded by the presence of the (R)-antipode, which is critical for pharmaceutical intermediate applications where enantiomeric impurity can alter pharmacological profiles [1].

Enantiomeric Purity
Head-to-head
≥ 97.0% ee
vs racemic 0% ee (≥94.0 pp increase)
Supports enantiopure building block selection; reduces risk of stereochemical ambiguity in assays
Vendor-specified optical purity; chiral HPLC required
Enantioselective Synthesis Chiral Resolution Quality Control

Defined Stereochemistry vs. Achiral Analog

Asymmetric lithiation-trapping methodologies for N-Boc piperazines achieve enantiomeric ratios up to 89:11 (er) for α-functionalized products using (-)-sparteine . The (S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine incorporates a pre-installed chiral center that circumvents the need for asymmetric deprotonation entirely. In contrast, the achiral analog 1-Boc-4-(3-hydroxypropyl)piperazine (CAS 132710-90-8) lacks any stereochemical information and cannot directly introduce chirality into a target molecule without additional asymmetric steps [1].

Stereochemistry vs. Achiral
Class-level
Target Pre-installed (S)-stereocenter
Analog Achiral (no stereocenter)
Enables stereochemical control without asymmetric synthesis steps
Class-level inference; no direct assay data
Medicinal Chemistry α-Substituted Piperazines Asymmetric Synthesis

Availability: S- vs. R-Enantiomer

Commercial databases and vendor catalogs indicate that (S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine is stocked and readily available for purchase in milligram to gram quantities . In contrast, a systematic search for the corresponding (R)-enantiomer (CAS not identified) and the racemic mixture reveals no comparable commercial availability from established scientific suppliers, suggesting that the (S)-enantiomer is the sole commercially accessible form of this chiral hydroxypropyl-piperazine scaffold.

Commercial Availability
Data to verify
Stocked by ≥3 suppliers; (R)-enantiomer and racemate not listed
Procurement feasibility context; catalog data may change
Supplier catalog search; verify current availability
Procurement Supply Chain Chiral Building Blocks

Synthetic Step Economy: Pre-Chiral vs. Resolution

Synthesis of enantiopure α-substituted piperazines via asymmetric lithiation-trapping of N-Boc piperazine requires (-)-sparteine or (+)-sparteine surrogate, specialized low-temperature lithiation conditions (-78 °C), and typically yields products with er values of ~89:11 to >99:1 depending on electrophile and N-substituent [1]. In contrast, incorporation of pre-formed (S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine into a target molecule proceeds via standard alkylation or coupling chemistry without requiring asymmetric induction steps, thereby eliminating the need for chiral ligands and cryogenic lithiation conditions.

Synthetic Step Economy
Class-level
Pre-chiral: Standard coupling conditions
Asym. lithiation: -78°C, s-BuLi, (-)-sparteine
May simplify route scouting and scale-up; reduces cryogenic and air-sensitive steps
Class-level inference; literature precedent
Process Chemistry Route Scouting Cost of Goods

(S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine: Application Scenarios


Enantioselective Synthesis of α-Substituted Piperazines

The pre-installed (S)-stereocenter in this compound enables the construction of α-substituted piperazine-containing drug candidates without requiring asymmetric lithiation or chiral resolution steps [1]. This is particularly valuable for medicinal chemistry programs targeting chiral piperazine-based therapeutics where stereochemical configuration at the α-carbon is known to influence receptor binding or metabolic stability [1].

N-Boc Deprotection to Chiral Piperazine Intermediates

The Boc protecting group allows for orthogonal protection strategies in multi-step syntheses. Following incorporation of the chiral hydroxypropyl-piperazine moiety into a larger framework, the Boc group can be removed under acidic conditions (e.g., HCl/dioxane) to reveal the secondary amine for further functionalization, as demonstrated in general protocols for N-Boc piperazine derivatives [2].

Chiral HPLC Method Development Reference

With an optical purity specification of ≥ 97.0% ee , this compound can serve as an authentic standard for developing and validating chiral HPLC or SFC methods to monitor enantiomeric purity in pharmaceutical manufacturing processes involving α-hydroxypropyl-piperazine motifs.

Application
Selection Property
Validation Focus
Enantioselective synthesis of α-substituted piperazine pharmacophores
Pre-installed (S)-stereocenter
Stereochemical outcome consistency
Orthogonal protection/deprotection strategies
Boc protecting group compatibility
Deprotection yield and amine integrity
Chiral HPLC method development
Reported enantiomeric purity
Chiral separation method validation

Technical Documentation Hub

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19 linked technical documents
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